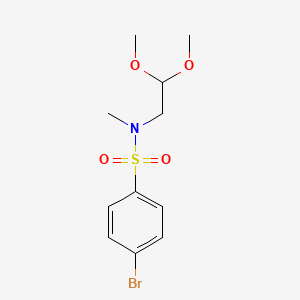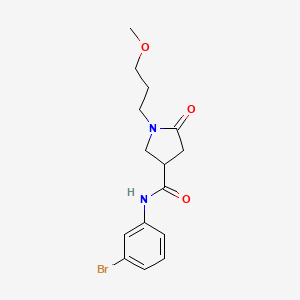
4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted benzene ring, a nitro group, and a thiophene ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiophene ring through a cyclization reaction involving a suitable thiol and an aldehyde or ketone. The final step involves the coupling of the thiophene derivative with the nitro-chlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 4-chloro-2-amino-N-(2-oxotetrahydrothiophen-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the chloro and thiophene groups can interact with various biological targets through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Similar in structure but lacks the thiophene ring.
2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide: Similar but without the chloro substitution.
4-chloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide: Lacks the nitro group.
Uniqueness
4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
5850-48-6 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O4S/c12-6-1-2-7(9(5-6)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15) |
InChI Key |
YENJNDNICGYHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11024097.png)
![(5Z)-5-(8-chloro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11024106.png)

![[4-(Diethylamino)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11024117.png)
![N-{[4-({[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B11024129.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024135.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024139.png)
![Ethyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11024147.png)
![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate](/img/structure/B11024160.png)


![N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11024178.png)
